2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phenylmethoxyphenyl group attached to a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethylpyrimidine-2-amine with 4-phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with guanidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine
- 2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylphenyl)guanidine
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-phenylmethoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-14-12-15(2)23-20(22-14)25-19(21)24-17-8-10-18(11-9-17)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHGEWFVOTYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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